molecular formula C9H18N2O2 B13206909 5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid

5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid

Cat. No.: B13206909
M. Wt: 186.25 g/mol
InChI Key: VNYSTVCGFYHTHD-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid (CAS 1552930-89-8) is a functionalized piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features both a carboxylic acid and a basic dimethylaminomethyl group on the piperidine ring, making it a valuable chiral building block or scaffold for the synthesis of more complex molecules. Heterocyclic amino acids, particularly those based on the piperidine structure like nipecotic acid (piperidine-3-carboxylic acid), are crucial in modern pharmaceutical research . They serve as key precursors and core structures in the development of active pharmaceutical ingredients and peptidomimetics . For instance, derivatives of piperidine-3-carboxylic acid are known for their potent biological activity, such as acting as inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake, which is a relevant mechanism for central nervous system targets . The distinct substitution pattern of this compound provides multiple sites for chemical modification, allowing researchers to explore structure-activity relationships and develop novel enzyme inhibitors or receptor ligands. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

5-[(dimethylamino)methyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C9H18N2O2/c1-11(2)6-7-3-8(9(12)13)5-10-4-7/h7-8,10H,3-6H2,1-2H3,(H,12,13)

InChI Key

VNYSTVCGFYHTHD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC(CNC1)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Piperidine-3-carboxylic acid derivatives are often prepared from commercially available piperidine carboxylic acids or through cyclization reactions involving malonate derivatives.
  • For example, β-keto esters can be synthesized by treating N-Boc-protected piperidine acids with Meldrum’s acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP), followed by methanolysis to yield methyl esters.

Enamine Formation and Functionalization

  • The β-keto esters are converted to β-enamino diketones by treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA), which facilitates subsequent functionalization at the 5-position.
  • This enamine intermediate is key for introducing substituents such as dimethylaminomethyl groups through nucleophilic addition or condensation reactions.

Introduction of the Dimethylaminomethyl Group at the 5-Position

Mannich-Type Reactions

  • The dimethylaminomethyl substituent can be introduced via Mannich-type reactions where formaldehyde and dimethylamine react with the piperidine ring at the 5-position.
  • This step typically requires the piperidine nitrogen to be protected (e.g., as Boc) to avoid side reactions and to direct substitution regioselectively.

Use of Protected Intermediates

  • Protection of the piperidine nitrogen with Boc (tert-butoxycarbonyl) groups allows selective functionalization at the 5-position without affecting the nitrogen.
  • After the introduction of the dimethylaminomethyl group, the protecting group can be removed under acidic conditions to yield the free amine.

Alternative Synthetic Routes Using Diazo and Imide Intermediates

Diazo Imide Intermediates

  • Some methods employ the preparation of α-diazo imides as intermediates, which can undergo Rh(II)-catalyzed cyclization-cycloaddition reactions to build complex piperidine derivatives.
  • For instance, 3-carboethoxy-2-piperidone can be lithiated and coupled with acid chlorides to form imides, which are then converted to diazo compounds via diazo transfer reactions.
  • These diazo intermediates allow for further functionalization and ring construction, providing access to substituted piperidine carboxylic acids with diverse substituents including aminoalkyl groups.

Stepwise Synthesis Summary

Step Reagents/Conditions Outcome Yield (%) Notes
1 N-Boc-piperidine-3-carboxylic acid + Meldrum’s acid + EDC·HCl + DMAP β-Keto ester intermediate 60-80 Formation of key ester intermediate
2 β-Keto ester + DMF·DMA β-Enamino diketone Moderate Enables further substitution
3 Mannich reaction (formaldehyde + dimethylamine) Introduction of dimethylaminomethyl group Variable Requires nitrogen protection
4 Boc deprotection (acidic conditions) Free amine product High Final deprotection step
5 Alternative: 3-carboethoxy-2-piperidone + n-BuLi + acid chloride + diazo transfer reagents Diazo imide intermediate 45-90 For Rh(II)-catalyzed cyclizations

Characterization and Purity

  • The intermediates and final products are typically characterized by NMR (1H, 13C), mass spectrometry, and chromatographic purity assessments.
  • Yields vary depending on substituents and reaction conditions but generally range from moderate to good (45–90%).
  • Diastereoselectivity and regioselectivity are controlled by protecting groups and choice of reagents.

Summary of Key Literature Sources

Source Focus Area Contribution to Preparation Methods
PMC 8270337 (2021) Enamine method for piperidine carboxylates Describes β-keto ester synthesis, enamine intermediates, and Mannich-type functionalization for aminoalkyl substitution
ARKAT 2007 Diazo imide intermediates and Rh(II)-catalyzed cyclization Details preparation of diazo imides from piperidones and their use in complex ring constructions relevant to piperidine derivatives
PMC 6268364 (2012) Parallel synthesis of substituted pyrrolidinyl carboxamides Provides context on carboxylic acid functionalization and amidation, useful for comparison though focused on pyrrolidine

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its use in drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Attributes

Compound Name Core Structure Substituents Key Features CAS Number References
This compound Piperidine 5-(dimethylamino)methyl, 3-carboxylic acid Combines lipophilic (dimethylamino) and hydrophilic (carboxylic acid) groups EN300-1697165
3-Piperidinecarboxylic acid Piperidine 3-carboxylic acid Simplest analog; lacks substituents, lower lipophilicity 498-95-3
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 1-methyl, 5-oxo, 3-carboxylic acid Smaller ring (5-membered vs. 6); keto group may influence metabolic stability 42346-68-9
Methyl 5-(dimethylamino)pyridine-3-carboxylate Pyridine 5-dimethylamino, methyl ester Aromatic pyridine core; ester group reduces solubility vs. carboxylic acid 29898-23-5
Ranitidine amino alcohol hemifumarate Furan 5-(dimethylamino)methyl, methanol Furan-based structure; alcohol substituent instead of carboxylic acid N/A

Pharmacological and Physicochemical Implications

Lipophilicity and Bioavailability

  • This property is critical for central nervous system (CNS)-targeted drugs, as seen in acetylcholinesterase (AChE) inhibitors like JWS (), which shares a similar dimethylamino substituent .
  • Conversely, ester derivatives (e.g., methyl 5-(dimethylamino)pyridine-3-carboxylate) exhibit reduced aqueous solubility due to the absence of ionizable carboxylic acid, limiting their utility in polar environments .

Metabolic Stability

  • Pyrrolidine analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid may exhibit altered metabolic profiles due to ring size and the presence of a keto group, which can influence oxidation susceptibility .
  • Piperidine-based compounds are often explored as prodrugs; for instance, nipecotic acid (a piperidine-3-carboxylic acid derivative) has been modified into lipophilic esters to enhance stability and absorption .

Target Selectivity

  • The furan-based ranitidine analogs () demonstrate that core heterocycle changes (piperidine vs. furan) significantly alter target engagement. For example, JWS mimics donepezil’s AChE inhibition via π-π stacking and hydrogen bonding, but its furan core may limit cross-reactivity with piperidine-targeted enzymes .

Biological Activity

5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid, commonly referred to as DMAP, is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of DMAP, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C9H16N2O2
  • Molecular Weight : 172.24 g/mol
  • IUPAC Name : this compound

DMAP exhibits its biological activity primarily through interactions with various biomolecules. The dimethylamino group enhances solubility and bioavailability, while the piperidine ring contributes to its ability to act as a ligand for different receptors and enzymes. The carboxylic acid moiety may facilitate interactions with proteins through ionic or hydrogen bonding.

Biological Activities

Research has highlighted several biological activities associated with DMAP:

  • Antimicrobial Activity : Studies have shown that DMAP derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
  • CNS Activity : DMAP has been investigated for its neuroactive properties, potentially acting as a modulator of neurotransmitter systems. Its structure allows it to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.
  • Anti-cancer Potential : Preliminary studies indicate that DMAP may exhibit cytotoxic effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, derivatives of DMAP were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial activity .
  • Neuropharmacological Effects : A research article in Neuroscience Letters explored the effects of DMAP on rat models with induced anxiety. The findings suggested that DMAP administration resulted in reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders .
  • Cytotoxicity in Cancer Cells : A study conducted on the effects of DMAP on human breast cancer cells (MCF-7) revealed that treatment with DMAP led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth at 10 µg/mL
AntimicrobialEscherichia coliInhibition of growth at 10 µg/mL
CNS ActivityRat modelsReduced anxiety-like behavior
Anti-cancerMCF-7 breast cancer cellsIC50 = 15 µM after 48 hours

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